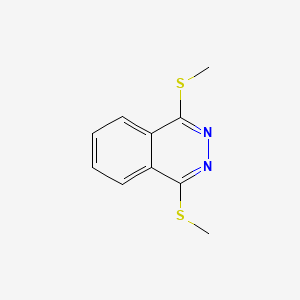![molecular formula C15H26O2S B14515861 3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one CAS No. 62527-63-3](/img/structure/B14515861.png)
3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one is an organic compound characterized by the presence of a butylsulfanyl group attached to a methylidene moiety, which is further connected to a hexyloxolan-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one typically involves the reaction of a butylsulfanyl precursor with a suitable methylidene donor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methylidene moiety can be reduced to form the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Thioethers or amines.
Aplicaciones Científicas De Investigación
3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methylidene moiety may also participate in covalent bonding with nucleophilic sites on proteins or DNA, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(3-nitrophenyl)methylene]-4H-1,2,4-triazol-4-amine: Similar in having a butylsulfanyl group but differs in the core structure and substituents.
3(5)-Butylsulfanyl-5(3)-methyl(phenyl)-1H-1,2,4-triazole: Shares the butylsulfanyl group but has a different heterocyclic core.
Propiedades
Número CAS |
62527-63-3 |
|---|---|
Fórmula molecular |
C15H26O2S |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
3-(butylsulfanylmethylidene)-5-hexyloxolan-2-one |
InChI |
InChI=1S/C15H26O2S/c1-3-5-7-8-9-14-11-13(15(16)17-14)12-18-10-6-4-2/h12,14H,3-11H2,1-2H3 |
Clave InChI |
XBPDUXAVSLGPRY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CC(=CSCCCC)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


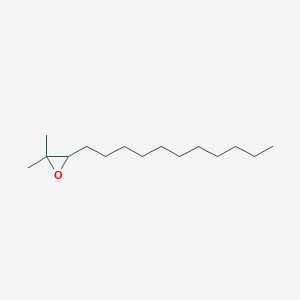
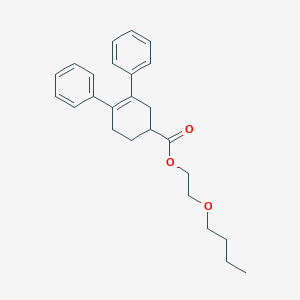
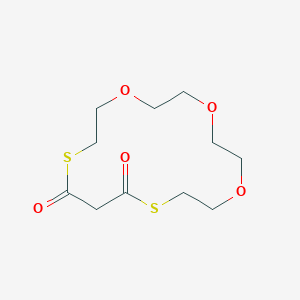
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
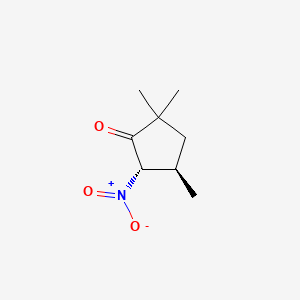
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
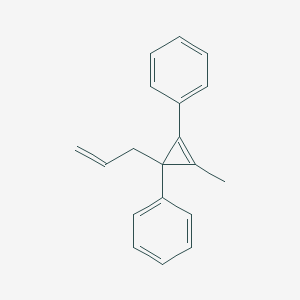
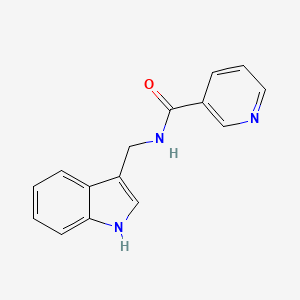

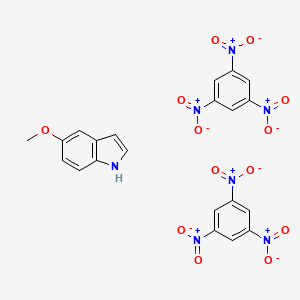
![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14515825.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
